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molecular formula C11H13NO2 B8799145 1-(4-Methoxyphenyl)pyrrolidin-3-one CAS No. 117652-42-3

1-(4-Methoxyphenyl)pyrrolidin-3-one

Cat. No. B8799145
M. Wt: 191.23 g/mol
InChI Key: ZULKOUSIUHKMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04925939

Procedure details

A mixture of 4-ethoxycarbonyl-1-(4-methoxyphenyl)pyrrolidine-3-one (10.53 g, 0.04 mol) in 6N hydrochloric acid (120 mL) is heated at 100° C. (bath temperature) until evolution of carbon dioxide ceases (about 1 hour). The mixture is cooled in an ice-bath, neutralized with potassium carbonate, and then is extracted with diethyl ether (4×200 mL). The combined extracts are washed with water, dried over sodium sulfate, concentrated, and then the residue is crystallized from diethyl ether-n-hexane to give 1-(4-methoxyphenyl)pyrrolidine-3-one (5.68 g, 67%), mp 104°-105° C. 1H NMR (CDCl3) d 2.68 (2H, t, 5-CH2), 3.61 (2H, t, 4-CH2), 3.63 (2H, s, 2-CH2), 3.77 (3H, s, OMe), 6.63 and 6.89 (each 2H, d, Ph).
Name
4-ethoxycarbonyl-1-(4-methoxyphenyl)pyrrolidine-3-one
Quantity
10.53 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([CH:6]1[CH2:10][N:9]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)[CH2:8][C:7]1=[O:19])=O)C.C(=O)=O.C(=O)([O-])[O-].[K+].[K+]>Cl>[CH3:18][O:17][C:14]1[CH:13]=[CH:12][C:11]([N:9]2[CH2:10][CH2:6][C:7](=[O:19])[CH2:8]2)=[CH:16][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
4-ethoxycarbonyl-1-(4-methoxyphenyl)pyrrolidine-3-one
Quantity
10.53 g
Type
reactant
Smiles
C(C)OC(=O)C1C(CN(C1)C1=CC=C(C=C1)OC)=O
Name
Quantity
120 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
is extracted with diethyl ether (4×200 mL)
WASH
Type
WASH
Details
The combined extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from diethyl ether-n-hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1CC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.68 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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